![molecular formula C16H16N4OS B2991462 1,3-dimethyl-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-1H-pyrazole-5-carboxamide CAS No. 1704639-10-0](/img/structure/B2991462.png)
1,3-dimethyl-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-1H-pyrazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-dimethyl-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-1H-pyrazole-5-carboxamide, also known as TH287, is a small molecule inhibitor that is being studied for its potential use in cancer treatment. TH287 is a highly selective and potent inhibitor of the enzyme MTH1, which is involved in the prevention of oxidative DNA damage.
Applications De Recherche Scientifique
Heterocyclic Synthesis
1,3-Dimethyl-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-1H-pyrazole-5-carboxamide is utilized in the synthesis of various heterocyclic compounds. Fadda et al. (2012) explored the use of enaminonitriles in heterocyclic synthesis, focusing on the synthesis of new pyrazole, pyridine, and pyrimidine derivatives (Fadda et al., 2012). Similarly, Quiroga et al. (1999) studied the synthesis of 3-aryl-5-cyanopyrazolo[3,4-b]pyridines (Quiroga et al., 1999).
Antioxidant, Antitumor, and Antimicrobial Activities
El‐Borai et al. (2013) investigated the antioxidant, antitumor, and antimicrobial activities of pyrazolopyridine derivatives, emphasizing the significance of these compounds in medical research (El‐Borai et al., 2013). These studies highlight the potential of such compounds in developing new therapeutic agents.
Crystal Structure Analysis
Prabhuswamy et al. (2016) conducted a study on the crystal structure and Hirshfeld surface analysis of a similar compound, which is crucial for understanding the physical and chemical properties of these molecules (Prabhuswamy et al., 2016).
Synthesis of Novel Compounds
Ahmed et al. (2018) described the synthesis and characterization of novel thienopyrazole derivatives, demonstrating the versatility of pyrazole derivatives in synthetic chemistry (Ahmed et al., 2018). Rahmani et al. (2018) reported the synthesis of pyridine-pyrimidines catalyzed by an ionic liquid, showcasing the innovative approaches in synthesizing these compounds (Rahmani et al., 2018).
Synthesis of Anticancer and Anti-Inflammatory Agents
Rahmouni et al. (2016) synthesized novel pyrazolopyrimidines derivatives with potential anticancer and anti-5-lipoxygenase properties, indicating the therapeutic potential of these compounds (Rahmouni et al., 2016).
Development of Scalable Synthesis Methods
Scott et al. (2006) described the development of a scalable synthesis for a specific inhibitor, highlighting the importance of these compounds in drug development and large-scale production (Scott et al., 2006).
Molecular Docking and Screening
Flefel et al. (2018) performed molecular docking and in vitro screening of newly synthesized triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives, demonstrating the use of these compounds in molecular biology and pharmacology (Flefel et al., 2018).
Propriétés
IUPAC Name |
2,5-dimethyl-N-[(5-thiophen-3-ylpyridin-3-yl)methyl]pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4OS/c1-11-5-15(20(2)19-11)16(21)18-8-12-6-14(9-17-7-12)13-3-4-22-10-13/h3-7,9-10H,8H2,1-2H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFFYVXXBPBEJJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)NCC2=CC(=CN=C2)C3=CSC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.